5-(Benzenesulfonyl)-5-phenylpentan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
62692-49-3 |
|---|---|
Molecular Formula |
C17H18O3S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-5-phenylpentan-2-one |
InChI |
InChI=1S/C17H18O3S/c1-14(18)12-13-17(15-8-4-2-5-9-15)21(19,20)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3 |
InChI Key |
YNNYOQDDHURUAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 5 Benzenesulfonyl 5 Phenylpentan 2 One and Its Derivatives
Retrosynthetic Disconnection Strategies for 5-(Benzenesulfonyl)-5-phenylpentan-2-one
Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed.
Analysis of Key Carbon-Carbon Bond Formations in this compound Synthesis
The carbon skeleton of this compound can be strategically disconnected to reveal potential synthetic pathways. A primary disconnection can be made at the C4-C5 bond, adjacent to the sulfonyl group. This suggests a synthetic approach involving the reaction of a nucleophilic precursor of the pentan-2-one moiety with an electrophilic phenylmethylsulfonyl species.
Another key disconnection can be envisioned at the C2-C3 bond. This approach would involve the acylation of a pre-formed sulfonyl-containing precursor. Transition metal-catalyzed cross-coupling reactions have become indispensable for forming carbon-carbon bonds with high selectivity and functional group tolerance. grantome.comillinois.edu For instance, a Suzuki or Negishi coupling could be employed to form the bond between the phenyl group and the pentan-2-one backbone. illinois.edu
| Disconnection | Bond Cleaved | Resulting Synthons | Potential Starting Materials |
|---|---|---|---|
| Approach A | C4-C5 | -CH(SO2Ph)Ph and +CH2CH2C(O)CH3 | Phenyl(phenylsulfonyl)methane and a 3-halopropan-2-one equivalent |
| Approach B | C2-C3 | -CH2C(O)CH3 and +CH2CH(SO2Ph)Ph | An acetone (B3395972) enolate equivalent and a 1-(benzenesulfonyl)-1-phenylethyl halide |
| Approach C | Phenyl-C5 | -Ph and +C(SO2Ph)CH2CH2C(O)CH3 | A phenyl organometallic reagent and a 5-halo-5-(benzenesulfonyl)pentan-2-one |
Functional Group Interconversions for Precursor Development in this compound Synthesis
The development of suitable precursors for the synthesis of this compound often requires strategic functional group interconversions. For example, the synthesis may start from more readily available compounds that can be converted into the required synthons.
A common precursor for the sulfonyl moiety is a sulfonyl chloride, which can be prepared from the corresponding sulfonic acid or by direct sulfonation. google.com The ketone functionality can be introduced through the oxidation of a secondary alcohol or via the hydration of an alkyne. The conversion of a hydroxyl group to a good leaving group, such as a halide or a sulfonate ester, is a crucial step in many synthetic sequences, enabling subsequent nucleophilic substitution reactions. vanderbilt.edu
Forward Synthesis Pathways for this compound
Based on the retrosynthetic analysis, several forward synthesis pathways can be proposed for the construction of this compound.
Nucleophilic Addition and Substitution Reactions in the Formation of this compound
Nucleophilic addition and substitution reactions are fundamental to the synthesis of β-keto sulfones. libretexts.org One plausible route involves the alkylation of a β-keto sulfone precursor. For instance, the reaction of a phenylsulfonylacetone with a suitable electrophile could be employed.
Alternatively, the reaction of a sulfinate salt with an α-haloketone is a well-established method for the synthesis of β-keto sulfones. In the context of our target molecule, sodium benzenesulfinate (B1229208) could react with 5-halo-5-phenylpentan-2-one. The success of this reaction depends on the regioselective formation of the C-S bond.
| Reaction Type | Nucleophile | Electrophile | General Product |
|---|---|---|---|
| Alkylation of α-sulfonyl carbanion | [R-CH(SO2R')]- | R''-X | R-CH(SO2R')-R'' |
| Reaction with sulfinate salts | RSO2- | R'-C(O)CH2-X | R'-C(O)CH2SO2R |
| Michael Addition | RSO2CH2- | α,β-unsaturated ketone | γ-sulfonyl ketone |
Organometallic Reagents in the Construction of the this compound Skeleton
Organometallic reagents play a crucial role in modern organic synthesis, particularly in the formation of carbon-carbon bonds. pitt.edu Grignard reagents or organolithium compounds can be utilized to introduce the phenyl group or other alkyl fragments. For example, the addition of a phenyl Grignard reagent to a suitable electrophilic precursor containing the sulfonyl and ketone functionalities could be a viable strategy.
The use of organocuprates, known for their ability to undergo conjugate addition to α,β-unsaturated systems, could also be envisioned. A Michael addition of a phenylcuprate to a suitable unsaturated sulfonyl ketone precursor would construct the desired carbon skeleton.
Catalytic Approaches to the Synthesis of this compound
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. researchgate.net Transition metal catalysis, in particular, offers a wide range of transformations for C-C and C-S bond formation. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, could be employed to attach the phenyl group. researchgate.net For instance, a Heck reaction between an aryl halide and a suitable olefinic precursor bearing the sulfonyl and ketone moieties could be a key step. Furthermore, copper-catalyzed reactions have been developed for the synthesis of β-keto sulfones from sulfonyl chlorides and terminal alkynes. researchgate.net Iron-catalyzed cross-coupling reactions are also gaining prominence as a more sustainable alternative to palladium. researchgate.net
Transition Metal-Catalyzed Coupling Reactions Relevant to this compound
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be conceptually applied to the synthesis of this compound. While direct synthesis of the target molecule via a single coupling step is not prominently documented, analogous transformations involving benzylic sulfone derivatives provide a foundational framework. sci-hub.st
One potential strategy involves the α-arylation of a precursor sulfone. For instance, a palladium-catalyzed reaction could be envisioned between an appropriate aryl halide and the enolate of a pentan-2-one derivative bearing a sulfonyl group. The choice of catalyst and ligands is crucial in such reactions to ensure high yields and prevent side reactions. Palladium catalysts, often in combination with bulky electron-rich phosphine (B1218219) ligands like XPhos, have been shown to be effective in the α-arylation of carbonyl compounds.
Another approach could be a desulfonylative cross-coupling reaction. In this scenario, a molecule containing the sulfonyl group acts as a leaving group. This methodology has seen significant advancements, particularly for benzylic sulfones, utilizing palladium, nickel, and copper catalysts. sci-hub.st This could be a retro-synthetic strategy where the sulfonyl group is introduced early and then participates in a coupling reaction to form a different part of the molecule, although this is less direct for the synthesis of the target compound itself.
A hypothetical palladium-catalyzed Suzuki-Miyaura coupling could also be employed. This would involve the coupling of a boronic acid derivative with a suitable electrophile. For the synthesis of this compound, one could imagine coupling phenylboronic acid with a halogenated precursor, such as 5-bromo-5-(benzenesulfonyl)pentan-2-one, in the presence of a palladium catalyst and a base.
Table 1: Hypothetical Palladium-Catalyzed Suzuki-Miyaura Coupling for a Precursor to this compound
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 85 |
| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 92 |
| 3 | PdCl₂(dppf) | - | Na₂CO₃ | DME/H₂O | 78 |
This table presents hypothetical data for illustrative purposes.
Organocatalytic Methods for Stereocontrolled Synthesis of this compound Precursors
The synthesis of this compound in an enantiomerically pure form requires a stereocontrolled approach. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of a wide range of molecules. For the target compound, an organocatalytic method could be employed to establish the stereocenter at the C5 position.
A plausible strategy would involve an asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor. For instance, the conjugate addition of a sulfonyl nucleophile to a phenyl-substituted α,β-unsaturated ketone, catalyzed by a chiral organocatalyst, could set the desired stereocenter. Chiral amines, thioureas, or phosphoric acids are commonly used organocatalysts for such transformations.
Alternatively, an asymmetric α-functionalization of a ketone precursor could be envisioned. The enamine or enolate of a precursor ketone could react with an electrophilic sulfonylating agent in the presence of a chiral catalyst. This would directly install the benzenesulfonyl group at the α-position to the phenyl group with stereocontrol.
Table 2: Hypothetical Organocatalytic Asymmetric Michael Addition
| Entry | Catalyst | Additive | Solvent | Temperature (°C) | ee (%) |
| 1 | Cinchona-derived thiourea | - | Toluene | -20 | 95 |
| 2 | Proline | - | DMSO | 25 | 88 |
| 3 | Chiral phosphoric acid | - | CH₂Cl₂ | 0 | 92 |
This table presents hypothetical data for illustrative purposes.
Chemo-, Regio-, and Stereoselective Synthesis of this compound
The synthesis of this compound presents several challenges in terms of selectivity.
Chemoselectivity: The molecule contains both a ketone and a sulfone group. Certain reagents could potentially react with either functionality. For example, in a reduction reaction, a reagent must be chosen that selectively reduces the ketone without affecting the sulfone. Sodium borohydride (B1222165) would be a suitable reagent for this purpose. Conversely, harsh reducing agents might affect the sulfone group.
Regioselectivity: In reactions involving the formation of an enolate from the ketone, there is the potential for the formation of two different enolates (at C1 and C3). Directing the reaction to the desired position is a key aspect of regioselectivity. The use of specific bases and reaction conditions can influence which enolate is formed. For instance, a bulky base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate.
Stereoselectivity: As previously discussed, the carbon atom bearing both the phenyl and the benzenesulfonyl groups is a stereocenter. Achieving high stereoselectivity is a significant challenge. The use of chiral catalysts, as outlined in the organocatalysis section, is a primary strategy to address this. Another approach could be the use of a chiral auxiliary, which is attached to the molecule to direct the stereochemical outcome of a reaction and is subsequently removed.
The development of new chemo-, regio-, and stereoselective reactions is an ongoing area of research in organic synthesis. nih.gov The application of these advanced methods will be crucial for the efficient and selective synthesis of complex molecules like this compound.
Reaction Chemistry and Mechanistic Investigations of 5 Benzenesulfonyl 5 Phenylpentan 2 One
Reactivity Profiling of the Ketone Moiety in 5-(Benzenesulfonyl)-5-phenylpentan-2-one
The carbonyl group is a site of significant chemical activity, primarily due to the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic. libretexts.org This inherent reactivity allows for a variety of transformations at and adjacent to the ketone in this compound.
The presence of protons on the carbon atoms alpha to the carbonyl group allows for enolate formation under basic conditions. This enolate can then react with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the alpha position.
| Reaction Type | Reagents | Product | Notes |
| Alkylation | 1. NaH, 2. R-X | α-Alkyl-5-(benzenesulfonyl)-5-phenylpentan-2-one | Introduction of an alkyl group at the C1 or C3 position. |
| Aldol (B89426) Addition | 1. LDA, 2. RCHO | β-Hydroxy-α-alkyl-5-(benzenesulfonyl)-5-phenylpentan-2-one | Formation of a new carbon-carbon bond and a hydroxyl group. |
| Halogenation | X₂, H⁺ or OH⁻ | α-Halo-5-(benzenesulfonyl)-5-phenylpentan-2-one | Introduction of a halogen atom (Cl, Br, I) at the alpha position. |
This table is based on general reactivity patterns of ketones and is illustrative for this compound.
The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, a fundamental reaction of ketones. libretexts.org This addition can lead to a variety of products, depending on the nature of the nucleophile and the reaction conditions.
| Nucleophile | Reagent | Product | Reaction Type |
| Hydride | NaBH₄, LiAlH₄ | 5-(Benzenesulfonyl)-5-phenylpentan-2-ol | Reduction |
| Organometallics | R-MgBr, R-Li | 2-Alkyl-5-(benzenesulfonyl)-5-phenylpentan-2-ol | Grignard/Organolithium Addition |
| Cyanide | HCN, KCN | 2-Cyano-5-(benzenesulfonyl)-5-phenylpentan-2-ol | Cyanohydrin Formation |
| Amines | RNH₂ | N-Substituted imine | Imine Formation |
This table is based on general reactivity patterns of ketones and is illustrative for this compound.
Reactivity of the Benzenesulfonyl Moiety and its Influence on this compound Reactivity
The sulfonyl group can stabilize adjacent carbanions, making the protons on the carbon to which it is attached (C5) acidic. This facilitates the formation of a carbanion at this position, which can then participate in various reactions. Furthermore, the electron-withdrawing nature of the sulfonyl group can activate the benzene (B151609) ring towards nucleophilic aromatic substitution, although this is less common than electrophilic substitution. The sulfonyl group is generally stable under a range of acidic and basic conditions. chem-station.com
While the sulfonyl group itself is relatively inert to many transformations, it can act as a leaving group under certain reductive conditions.
| Reaction Type | Reagents | Product | Notes |
| Reductive Desulfonylation | Na/Hg, SmI₂ | 5-Phenylpentan-2-one | Removal of the benzenesulfonyl group. |
| Julia-Kocienski Olefination | Aldehyde, Base | Alkene | A multi-step process where the sulfone is first converted to a new intermediate. |
This table is based on general reactivity patterns of sulfones and is illustrative for this compound.
Intramolecular Cyclizations and Rearrangements of this compound
The structure of this compound, with a ketone and an acidic methylene (B1212753) group separated by a flexible alkyl chain, presents the possibility for intramolecular reactions. Under basic conditions, deprotonation at C1 or C3 could lead to an enolate that could potentially attack the carbon bearing the sulfonyl group (C5) in an intramolecular fashion, although this is sterically hindered. A more plausible intramolecular reaction would involve the formation of a carbanion at C5, which could then attack the electrophilic carbonyl carbon (C2), leading to the formation of a five-membered ring.
| Reaction Type | Conditions | Potential Product |
| Intramolecular Aldol-type Reaction | Strong Base (e.g., LDA) | Cyclopentanol derivative |
| Intramolecular Michael-type Addition (after modification) | Base | Cyclohexanone derivative |
This table presents hypothetical intramolecular reactions based on the structure of this compound.
Intermolecular Reactions of this compound as a Substrate
The presence of both a ketone carbonyl group and a benzenesulfonyl group flanking a methylene unit (-CH2-) confers a unique reactivity profile upon this compound. The protons on the carbon atom alpha to both the carbonyl and sulfonyl groups (C-3) are significantly acidic, facilitating the formation of a stabilized carbanion. This carbanion can then act as a nucleophile in a variety of intermolecular reactions.
Michael Addition Chemistry Involving this compound
As a β-keto sulfone, this compound is an excellent candidate for acting as a Michael donor. The conjugate base, formed by deprotonation at the C-3 position, can undergo a 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, and other suitable Michael acceptors.
Research on analogous β-keto sulfones has demonstrated that these Michael additions can proceed efficiently under mild, base-catalyzed conditions. acs.org For instance, the use of a catalytic amount of a base like piperidine (B6355638) in a protic solvent such as ethanol (B145695) is often sufficient to promote the reaction at room temperature. acs.org The reaction is particularly successful with highly electron-deficient Michael acceptors, such as arylidenemalononitriles. acs.org Simpler acceptors like acrylates may be less reactive under these conditions. acs.org
The general mechanism involves the formation of a resonance-stabilized enolate from the β-keto sulfone, which then attacks the β-carbon of the α,β-unsaturated acceptor. The resulting intermediate is then protonated to yield the final adduct. The presence of the bulky phenyl and benzenesulfonyl groups on the nucleophile can introduce significant steric hindrance, potentially influencing the stereochemical outcome of the reaction when new chiral centers are formed.
Table 1: Representative Michael Acceptors for Reactions with β-Keto Sulfones
| Michael Acceptor Class | Specific Example | Expected Product Type |
| α,β-Unsaturated Ketones | Methyl vinyl ketone | 1,5-Dicarbonyl compound |
| α,β-Unsaturated Esters | Ethyl acrylate | γ-Keto ester |
| α,β-Unsaturated Nitriles | Acrylonitrile | γ-Keto nitrile |
| Nitroalkenes | β-Nitrostyrene | γ-Nitro-β-keto sulfone |
| Arylidenemalononitriles | Benzylidenemalononitrile | Polyfunctionalized adduct |
Condensation and Alkylation Reactions of this compound
The acidic nature of the α-protons in this compound also makes it a suitable substrate for condensation and alkylation reactions.
Condensation Reactions: Analogous to the Claisen condensation which forms β-keto esters, β-keto sulfones can be synthesized via the condensation of esters with sulfones. youtube.comacs.org For instance, the reaction of an aromatic ester with dimethyl sulfone in the presence of a strong base like sodium methoxide (B1231860) can yield a β-keto sulfone. acs.org This suggests that this compound itself could potentially participate in further condensation reactions if appropriate reaction partners and conditions are employed, although self-condensation might be sterically hindered.
Alkylation Reactions: The carbanion generated from this compound can act as a potent nucleophile in SN2 reactions with alkyl halides. This α-alkylation is a common and synthetically useful transformation for β-dicarbonyl compounds and their analogues. aklectures.com The reaction would typically be carried out by treating the β-keto sulfone with a base (e.g., an alkoxide) to form the enolate, followed by the addition of an alkylating agent like an alkyl iodide or bromide. acs.org This allows for the introduction of an alkyl group at the C-3 position, leading to more complex molecular architectures.
Detailed Mechanistic Studies of this compound Transformations
While specific mechanistic studies on this compound are not extensively documented, the principles of physical organic chemistry can be applied to predict and analyze the mechanisms of its reactions. Kinetic isotope effect studies and Hammett plot analysis are powerful tools for such investigations.
Kinetic Isotope Effect Analysis for this compound Reactions
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is a sensitive probe for determining whether a particular bond is broken in the rate-determining step of a reaction. libretexts.org
For reactions of this compound that involve the initial deprotonation at the C-3 position, a primary KIE would be expected if this proton transfer is the rate-determining step. By comparing the rate of reaction of the standard compound with its C-3 deuterated analogue, one could measure the kH/kD ratio. A significant primary KIE (typically > 2) would provide strong evidence that the C-H bond cleavage is part of the slowest step of the reaction, for example, in a base-catalyzed alkylation or Michael addition. libretexts.org
In contrast, if the deprotonation step is a rapid pre-equilibrium and a subsequent step (e.g., nucleophilic attack) is rate-determining, a small or negligible primary KIE would be observed. Secondary kinetic isotope effects could also be employed to probe changes in hybridization at specific atoms during the reaction. wikipedia.org
Table 2: Expected Kinetic Isotope Effects (KIE) for Mechanistic Scenarios
| Reaction Type | Rate-Determining Step | Isotopic Substitution | Expected kH/kD | Mechanistic Implication |
| Michael Addition | C-H bond breaking at C-3 | Deuterium at C-3 | > 2 (Primary KIE) | Proton transfer is rate-limiting. |
| Michael Addition | Nucleophilic attack on acceptor | Deuterium at C-3 | ≈ 1 | Nucleophilic addition is rate-limiting. |
| Alkylation | C-H bond breaking at C-3 | Deuterium at C-3 | > 2 (Primary KIE) | Proton transfer is rate-limiting. |
| Alkylation | SN2 displacement | Deuterium at C-3 | ≈ 1 | Alkylation of the enolate is rate-limiting. |
Hammett Plot Analysis in Structure-Reactivity Correlation of this compound Derivatives
The Hammett equation, log(k/k₀) = σρ, is a linear free-energy relationship that quantifies the influence of meta- and para-substituents on the reactivity of a benzene ring in a wide range of reactions. wikipedia.orglibretexts.org This tool is ideal for studying the electronic effects transmitted through the benzenesulfonyl group in derivatives of this compound.
By synthesizing a series of derivatives with different substituents (e.g., -OCH₃, -CH₃, -Cl, -NO₂) on the phenyl ring of the benzenesulfonyl group and measuring their reaction rates for a specific transformation (e.g., base-catalyzed enolate formation), a Hammett plot can be constructed. In this plot, the logarithm of the relative rate constant (log(k/k₀)) is plotted against the Hammett substituent constant (σ). cambridge.org
The slope of this plot, the reaction constant (ρ), provides valuable mechanistic insight. cambridge.org
A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups. This would be expected for reactions involving the formation of an anionic intermediate, such as the deprotonation of the C-3 position. Electron-withdrawing groups on the benzenesulfonyl ring would stabilize the resulting carbanion through induction, thus increasing the acidity and the rate of its formation.
A negative ρ value would suggest that the reaction is favored by electron-donating groups, which would point to the development of positive charge in the transition state.
The magnitude of ρ reflects the sensitivity of the reaction to substituent effects. wikipedia.org
Theoretical and Computational Studies on 5 Benzenesulfonyl 5 Phenylpentan 2 One
Quantum Chemical Calculations of Electronic Structure and Reactivity of 5-(Benzenesulfonyl)-5-phenylpentan-2-one
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties that govern the behavior of a molecule. For this compound, these calculations can predict its three-dimensional structure, the distribution of electron density, and the energies of its molecular orbitals, all of which are crucial for understanding its stability and chemical reactivity.
Density Functional Theory (DFT) is a powerful computational method for determining the most stable conformations of a molecule. In the case of this compound, the rotation around the Cα-C(O), Cα-S, and Cα-Ph bonds leads to a complex potential energy surface with several possible conformers.
Studies on analogous α-substituted ketones, such as α-phenyl-substituted propiophenones, have shown a strong conformational bias. nih.gov DFT calculations on these systems revealed that the most stable conformer often aligns with the principles of the Felkin-Anh model, which predicts the stereochemical outcome of nucleophilic attack on a chiral ketone. nih.gov For this compound, it is anticipated that the most stable conformation would seek to minimize steric repulsion between the bulky benzenesulfonyl and phenyl groups, as well as the pentan-2-one side chain.
Computational analyses of similar α-haloketones have demonstrated that the conformational preferences can be influenced by the solvent environment. beilstein-journals.org In polar solvents, conformations that maximize the molecular dipole moment may become more stabilized. beilstein-journals.org For this compound, it is plausible that different solvents could influence the equilibrium between various rotational isomers, thereby affecting its reactivity.
A hypothetical conformational analysis using DFT could yield data similar to that presented in Table 1, illustrating the relative energies of different staggered conformations.
Table 1: Hypothetical Relative Energies of Conformers of this compound Calculated by DFT
| Conformer | Dihedral Angle (°): O=C-Cα-S | Dihedral Angle (°): O=C-Cα-Ph | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | 60 | 180 | 0.00 |
| B | 180 | 60 | 1.5 |
| C | -60 | 60 | 2.8 |
| D | 180 | 180 | 5.2 |
Note: This data is hypothetical and for illustrative purposes only, based on principles of steric hindrance and electrostatic interactions.
Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses provide deeper insights into the nature of chemical bonds and non-covalent interactions within a molecule.
AIM theory can be used to characterize the bond critical points and identify non-covalent interactions, such as hydrogen bonds and van der Waals interactions, which can play a significant role in determining the preferred conformation. In this compound, AIM analysis could reveal weak intramolecular interactions that contribute to the stability of certain folded conformations.
Molecular Dynamics Simulations of this compound in Solution
An MD simulation of this compound in a solvent like water or methanol (B129727) would reveal how the solvent molecules arrange themselves around the solute and how this solvation shell affects the conformational flexibility of the molecule. Such simulations could also be used to calculate the free energy landscape of conformational changes, providing a more realistic picture of the molecule's behavior than static gas-phase calculations. These simulations would be particularly insightful for understanding how the molecule might interact with biological receptors or catalysts in a solution-phase reaction.
Prediction of Reaction Pathways and Transition States for this compound Transformations
Computational chemistry is a powerful tool for predicting the feasibility of chemical reactions and elucidating their mechanisms. For this compound, several transformations can be envisaged, and their reaction pathways and transition states can be computationally modeled.
One important reaction is the enolization or enolate formation at the α-carbon, which is a key step in many reactions of ketones. The acidity of the α-proton is significantly influenced by the two electron-withdrawing groups, the benzenesulfonyl and the carbonyl group. DFT calculations can be used to predict the pKa of this proton and to model the structure of the resulting enolate.
Another potential reaction is the reduction of the carbonyl group. Studies on the hydrogenation of β-keto sulfones have shown that the reaction proceeds via a tautomeric equilibrium that is almost completely shifted towards the ketone form. nih.gov The presence of an electron-withdrawing phenyl group on the carbon adjacent to the carbonyl group can increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by a reducing agent. rsc.org DFT calculations can be used to locate the transition states for such reduction reactions and to predict the stereochemical outcome.
Table 2: Hypothetical Calculated Activation Energies for Key Reactions of this compound
| Reaction | Proposed Reagent | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Enolate Formation | LDA in THF | 15.2 |
| Carbonyl Reduction | NaBH4 in MeOH | 22.5 |
| Desulfonylation | SmI2 in THF | 28.1 |
Note: This data is hypothetical and for illustrative purposes only, based on known reactivity patterns of similar functional groups.
Steric and Electronic Effects of the Benzenesulfonyl and Phenyl Groups on this compound Reactivity
The reactivity of this compound is governed by a complex interplay of steric and electronic effects arising from the benzenesulfonyl and phenyl groups at the α-position.
Electronic Effects: Both the benzenesulfonyl and carbonyl groups are strongly electron-withdrawing, which has several consequences. Firstly, it increases the acidity of the α-proton, facilitating the formation of an enolate. Secondly, the electron-withdrawing nature of these groups deactivates the adjacent phenyl ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution. The sulfonyl group itself is a meta-director in electrophilic aromatic substitution on its own phenyl ring. Studies on substituted phenyl phenacyl sulfones have shown that electron-withdrawing substituents on the phenylsulfonyl group increase the acidity of the α-protons. researchgate.net
Steric Effects: The sheer bulk of the benzenesulfonyl and phenyl groups creates significant steric hindrance around the α-carbon and the carbonyl group. This steric congestion will likely influence the approach of reagents. For example, nucleophilic attack at the carbonyl carbon will be hindered, potentially favoring attack from the less hindered face, leading to diastereoselectivity in reactions. Similarly, reactions involving the α-carbon will be sensitive to the steric bulk of the incoming reagent. In electrophilic aromatic substitution reactions, steric effects are known to often favor substitution at the para position over the ortho position. nih.gov For this compound, the steric hindrance at the α-position is a critical factor in determining its reactivity and the stereochemical outcome of its reactions. DFT calculations on α-phenyl-substituted ketones have shown that steric effects play a crucial role in determining the most stable ground-state conformation, which in turn influences the diastereoselectivity of reactions. nih.gov
Advanced Spectroscopic and Structural Elucidation Methodologies in 5 Benzenesulfonyl 5 Phenylpentan 2 One Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the types and numbers of protons and carbons, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure of 5-(Benzenesulfonyl)-5-phenylpentan-2-one. ipb.pt These techniques display correlations between nuclei, revealing the intricate network of bonds and spatial proximities.
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal the connectivity of the pentanone backbone.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of which protons are attached to which carbons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting molecular fragments, such as linking the phenyl and benzenesulfonyl groups to the pentanone chain and identifying quaternary carbons. ugm.ac.id
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule in solution. ugm.ac.id
| Technique | Correlating Protons/Carbons | Information Gained |
|---|---|---|
| COSY | H3 ↔ H4; H4 ↔ H5 | Confirms the -CH₂-CH₂-CH- connectivity in the pentanone chain. |
| HSQC | H1 ↔ C1; H3 ↔ C3; H4 ↔ C4; H5 ↔ C5; Phenyl H ↔ Phenyl C | Assigns protons to their directly attached carbons. |
| HMBC | H1 (CH₃) ↔ C2 (C=O); H3 ↔ C2, C5; H5 ↔ Phenyl C, Sulfonyl C | Establishes the complete carbon skeleton and connects the aromatic rings to the aliphatic chain. |
| NOESY | H5 ↔ Phenyl ortho-H; H5 ↔ Benzenesulfonyl ortho-H; H4 ↔ Phenyl ortho-H | Provides insights into the spatial arrangement and preferred rotation around the C5-Phenyl and C5-Sulfonyl bonds. |
The single bonds in this compound, particularly the C5-S and C5-phenyl bonds, may exhibit restricted rotation due to steric hindrance. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study such conformational changes that occur on the NMR timescale. libretexts.org By acquiring spectra at various temperatures, it is possible to observe changes in the NMR signals as the molecule transitions from fast to slow exchange rates. unibas.it
At high temperatures, rapid rotation around these bonds would result in time-averaged signals. As the temperature is lowered, this rotation may slow sufficiently to allow for the observation of distinct signals for different conformers or rotamers. The coalescence temperature—the point at which two exchanging signals merge into one—can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. researchgate.net For a molecule like this compound, DNMR could quantify the energy barriers to rotation around the C5 chiral center, providing critical insight into its conformational flexibility.
| Parameter | Description | Potential Finding |
|---|---|---|
| Variable Temperature (VT) NMR | Spectra are recorded over a range of temperatures. | Observation of signal broadening, coalescence, and sharpening, indicating a dynamic process. |
| Coalescence Temperature (Tc) | The temperature at which two exchanging signals merge. | Used to calculate the rate constant of the conformational exchange. |
| Activation Energy (ΔG‡) | The energy barrier for the conformational exchange (e.g., bond rotation). | Quantifies the rotational hindrance around the C5-S and C5-Phenyl bonds. |
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Reaction Monitoring
Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.
High-Resolution Mass Spectrometry (HRMS) measures the m/z value of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of the exact elemental composition of a molecule, distinguishing it from other molecules with the same nominal mass. nih.gov For this compound (C₁₇H₁₈O₃S), HRMS can confirm its molecular formula, which is an essential step in its characterization and in monitoring its formation during a chemical reaction.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈O₃S |
| Nominal Mass | 314 g/mol |
| Calculated Exact Mass ([M+H]⁺) | 315.1055 Da |
| Application | Unambiguous confirmation of elemental formula, distinguishing from isobaric compounds. |
Tandem Mass Spectrometry (MS/MS) is an advanced technique where ions of a specific m/z (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. researchgate.net This provides definitive structural information and helps to elucidate fragmentation pathways. ed.ac.uk The MS/MS spectrum of this compound would be expected to show characteristic losses related to its functional groups. Analyzing these fragments allows for the confirmation of the connectivity of the sulfonyl, phenyl, and pentanone moieties.
| Predicted Fragment (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|
| 174.1 | C₆H₅SO₂H (Benzenesulfinic acid) | [C₁₁H₁₄O]⁺, Phenylpentanone fragment |
| 141.0 | C₁₁H₁₄O (Phenylpentanone fragment) | [C₆H₅SO₂]⁺, Benzenesulfonyl cation |
| 91.1 | C₁₁H₉O₃S | [C₇H₇]⁺, Tropylium ion |
| 77.1 | C₁₁H₁₁O₃S | [C₆H₅]⁺, Phenyl cation |
| 251.1 | SO₂ (Sulfur dioxide) | [C₁₇H₁₉O]⁺, ion resulting from SO₂ elimination |
X-ray Crystallography for Solid-State Structural and Conformational Analysis of this compound and its Complexes
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise model of the molecular structure can be generated. This technique would provide unambiguous data on bond lengths, bond angles, and torsional angles of this compound in the solid state. nih.gov
A crystallographic analysis would reveal the precise spatial orientation of the phenyl and benzenesulfonyl groups relative to each other and to the pentanone chain. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonds or π-stacking, that dictate the crystal packing arrangement. This information is invaluable for understanding the molecule's solid-state properties and for correlating its structure with its physical and chemical behavior.
| Parameter | Information Provided |
|---|---|
| Bond Lengths | Precise distances between bonded atoms (e.g., C-S, S=O, C=O, C-C). |
| Bond Angles | Angles between adjacent bonds (e.g., O-S-O, C-S-C). |
| Torsion Angles | Defines the conformation of the molecule, such as the rotation around the C5-S bond. |
| Unit Cell Dimensions | Describes the size and shape of the repeating unit in the crystal lattice. |
| Intermolecular Interactions | Identifies non-covalent forces (e.g., van der Waals forces, C-H···O interactions) governing crystal packing. |
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Reaction Progress Monitoring
No experimental or theoretical Fourier-Transform Infrared (FT-IR) or Raman spectra for this compound have been published. Vibrational spectroscopy is a powerful tool for identifying functional groups and probing their local chemical environment. The characteristic vibrational modes for the sulfonyl (SO₂) group, the carbonyl (C=O) group of the ketone, and the phenyl rings in this specific molecular context have not been reported. As a result, there are no established spectroscopic data that could be used for reaction monitoring or for a detailed analysis of its functional group environments.
Applications of 5 Benzenesulfonyl 5 Phenylpentan 2 One in Complex Organic Transformations
5-(Benzenesulfonyl)-5-phenylpentan-2-one as a Key Synthetic Intermediate in Total Synthesis
There is currently no available data in peer-reviewed journals or chemical databases that describes the use of this compound as a key intermediate in the total synthesis of natural products or other complex target molecules. The pathways and reaction schemes that would highlight its utility in constructing intricate molecular architectures are not present in the existing body of scientific knowledge.
Role of this compound in Cascade and Multicomponent Reactions
Information regarding the application of this compound in cascade or multicomponent reactions is absent from public scientific databases. These powerful synthetic strategies, which allow for the formation of multiple chemical bonds in a single operation, have not been reported to utilize this specific compound.
Exploitation of this compound in Asymmetric Synthesis and Chiral Pool Applications
There is no documented use of this compound in the field of asymmetric synthesis. Reports on its application as a chiral building block, its use in conjunction with chiral catalysts, or its role in chiral pool synthesis are not found in the available literature. Consequently, its potential to influence stereochemical outcomes in chemical reactions remains unknown.
Due to the lack of available research and data, a detailed article on the applications of this compound in complex organic transformations, as per the requested outline, cannot be generated at this time. Further empirical research and publication in accessible forums would be required to elucidate the chemical properties and synthetic utility of this compound.
Derivatization and Structure Reactivity Relationship Studies of 5 Benzenesulfonyl 5 Phenylpentan 2 One Analogs
Systematic Modification of the Carbon Skeleton and its Impact on Reactivity Profiles
The reactivity of 5-(benzenesulfonyl)-5-phenylpentan-2-one is intrinsically linked to its carbon skeleton. Systematic modifications to this framework can significantly alter the compound's reactivity profile, particularly at the active methylene (B1212753) bridge and the carbonyl group.
Key modifications to the carbon skeleton can include:
Alteration of the Alkyl Chain Length: Modifying the number of methylene units between the carbonyl group and the sulfonyl-bearing carbon can influence the acidity of the α-protons and the stability of the corresponding enolate. Shortening or lengthening the pentan-2-one chain would affect the spatial relationship between the electron-withdrawing sulfonyl and carbonyl groups, thereby modulating the pKa of the C-H bond at the α-position.
Introduction of Branching: Introducing alkyl substituents on the carbon chain can create steric hindrance, which can influence the accessibility of the active methylene protons and the carbonyl carbon to incoming reagents. This steric shielding can affect reaction rates and may also induce selectivity in reactions where multiple pathways are possible.
Cyclization of the Carbon Skeleton: Incorporating the β-ketosulfone moiety into a cyclic system, such as a thiopyran ring, introduces conformational constraints that can profoundly impact reactivity. researchgate.net For instance, the formation of cyclic β-ketosulfones like dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide demonstrates how cyclization can be a powerful tool for creating more complex molecular architectures. researchgate.net The reactivity of these cyclic analogs is often governed by ring strain and the fixed spatial arrangement of the functional groups.
The impact of these modifications can be observed in various reactions, including alkylations, aldol (B89426) condensations, and Michael additions, where the β-ketosulfone acts as a nucleophile. The table below illustrates the predicted impact of carbon skeleton modifications on the reactivity of this compound analogs.
| Modification | Predicted Impact on Acidity of α-Proton | Predicted Impact on Nucleophilicity of Enolate | Potential Influence on Reaction Selectivity |
| Shortening the alkyl chain | Increase | Decrease | May favor reactions at the carbonyl group |
| Lengthening the alkyl chain | Decrease | Increase | May favor reactions at the active methylene |
| Introduction of α-methyl group | Slight Decrease | Decrease (due to sterics) | Increased steric hindrance may lead to higher regioselectivity |
| Incorporation into a six-membered ring | Dependent on conformation | Dependent on conformation | Diastereoselectivity may be controlled by the ring conformation |
Influence of Substituents on the Phenyl and Benzenesulfonyl Moieties of this compound
The electronic properties of the phenyl and benzenesulfonyl rings play a crucial role in modulating the reactivity of the entire molecule. The introduction of substituents on these aromatic rings can either donate or withdraw electron density, thereby influencing the acidity of the α-protons and the electrophilicity of the carbonyl carbon. libretexts.org
Substituent Effects on the Benzenesulfonyl Moiety:
The benzenesulfonyl group is a strong electron-withdrawing group. Placing additional electron-withdrawing substituents (e.g., -NO₂, -CN) on this ring will further increase its inductive and resonance effects. This enhanced electron withdrawal will increase the acidity of the α-protons, making the formation of the enolate easier. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) will decrease the electron-withdrawing nature of the sulfonyl group, leading to a decrease in the acidity of the α-protons. libretexts.org
Substituent Effects on the Phenyl Moiety:
Substituents on the phenyl group attached to the same carbon as the sulfonyl group also influence the stability of the carbanion formed upon deprotonation. Electron-withdrawing groups on this phenyl ring can help to delocalize the negative charge of the carbanion through resonance and induction, thereby stabilizing it and increasing the acidity of the α-proton. Electron-donating groups would have the opposite effect, destabilizing the carbanion and decreasing the acidity.
The following table summarizes the expected influence of various substituents on the reactivity of this compound analogs.
| Substituent | Position | Electronic Effect | Predicted Impact on α-Proton Acidity | Predicted Impact on Reactivity in Base-Catalyzed Reactions |
| -NO₂ | para- on benzenesulfonyl | Electron-withdrawing | Increase | Increase |
| -OCH₃ | para- on benzenesulfonyl | Electron-donating | Decrease | Decrease |
| -Cl | para- on phenyl | Electron-withdrawing | Increase | Increase |
| -CH₃ | para- on phenyl | Electron-donating | Decrease | Decrease |
Stereo-electronic Effects Governing the Reactivity and Selectivity of this compound
Stereo-electronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties, are fundamental to understanding the reactivity and selectivity of this compound. wikipedia.orgmsu.ru These effects dictate the preferred conformations and transition states in reactions involving this molecule.
Key stereo-electronic considerations include:
Orbital Overlap: For reactions involving the enolate of this compound, the stereochemical outcome is often determined by the trajectory of the incoming electrophile relative to the p-orbitals of the enolate. The principle of maximizing orbital overlap between the nucleophilic enolate and the electrophile's LUMO governs the formation of new chemical bonds. e-bookshelf.de
Hyperconjugation: The stability of certain conformations and transition states can be influenced by hyperconjugative interactions. For example, the alignment of a C-H or C-C σ-bond with an adjacent empty or partially filled p-orbital can lead to stabilization. In the context of this compound, such interactions can influence the geometry of the enolate and the facial selectivity of its reactions.
Gauche and Anomeric Effects: While more commonly discussed in the context of heterocyclic systems, analogous effects can influence the conformational preferences of the acyclic this compound. The relative orientation of the sulfonyl, phenyl, and carbonyl groups can be influenced by stabilizing interactions between lone pairs and antibonding orbitals, which in turn can affect the molecule's reactivity. rsc.org
The interplay of these stereo-electronic effects can be particularly important in stereoselective reactions, such as asymmetric alkylations or aldol reactions, where the formation of a specific stereoisomer is desired. The precise control of reaction conditions and the use of chiral auxiliaries or catalysts can exploit these subtle electronic interactions to achieve high levels of stereocontrol.
Future Research Directions and Emerging Opportunities in 5 Benzenesulfonyl 5 Phenylpentan 2 One Chemistry
Exploration of Unprecedented Reactivity Modes for 5-(Benzenesulfonyl)-5-phenylpentan-2-one
The unique arrangement of functional groups in this compound—specifically the ketone, the sulfonyl group, and the active methylene (B1212753) bridge—makes it a pluripotent building block in organic synthesis. rsc.org While the chemistry of β-keto sulfones is established, future research can focus on leveraging the specific steric and electronic properties of this compound to uncover novel transformations.
Key areas for exploration include:
Asymmetric Catalysis: The methylene group alpha to both the carbonyl and sulfonyl groups is activated and can be deprotonated to form a stabilized carbanion. This nucleophile can participate in various carbon-carbon bond-forming reactions. A significant opportunity lies in developing enantioselective methods for these reactions, such as Michael additions and aldol-type condensations, using chiral catalysts to control the stereochemistry of the products. acs.org
Desulfonylative Functionalization: The benzenesulfonyl group can act as a leaving group or a radical precursor. acs.org Research into novel desulfonylation reactions could lead to the synthesis of complex molecular architectures. For instance, reductive desulfonylation can yield the corresponding ketone without the sulfone moiety, while radical-mediated desulfonylative coupling reactions could forge new C-C, C-N, C-S, and C-Se bonds. acs.org
Julia-Kocienski Olefination and its Variants: The sulfonyl group is a cornerstone of the Julia-Kocienski olefination, a powerful method for creating carbon-carbon double bonds with high E-selectivity. organic-chemistry.orgalfa-chemistry.comwikipedia.org Future work could investigate the utility of this compound and its derivatives in modified Julia-type reactions, potentially leading to the stereoselective synthesis of complex alkenes. organicreactions.orgoregonstate.edu
Carbonyl Group Transformations: The ketone at the 2-position is a handle for a wide array of classical and modern carbonyl chemistry. Beyond standard reductions and additions, opportunities exist for enantioselective hydrogenation to form chiral β-hydroxy sulfones, which are valuable synthetic intermediates. nih.gov
A summary of potential reaction pathways for future investigation is presented in Table 1.
| Reaction Type | Reactive Site | Potential Transformation | Anticipated Product Class |
| Asymmetric Michael Addition | α-Methylene Carbon | Conjugate addition to α,β-unsaturated systems | Chiral γ-keto compounds |
| Reductive Desulfonylation | C-S Bond | Removal of the benzenesulfonyl group | 5-Phenylpentan-2-one derivatives |
| Julia-Kocienski Olefination | Sulfonyl group and α-carbon | Reaction with aldehydes/ketones | Trisubstituted alkenes |
| Enantioselective Reduction | Carbonyl Group | Hydrogenation with chiral catalyst | Chiral β-hydroxy sulfones |
Integration of this compound into Advanced Materials Science
The structural characteristics of this compound, namely its rigidity from the aromatic rings and polarity from the sulfone and ketone groups, make it an attractive candidate for the development of advanced materials. Sulfone-containing polymers are known for their high thermal stability and mechanical strength. mdpi.comscientific.net
Emerging opportunities in materials science include:
High-Performance Polymers: The compound could be functionalized to create a bifunctional monomer for polycondensation reactions. For example, hydroxylation or amination of the phenyl rings could yield a monomer that, when polymerized, produces poly(ether sulfone ketone)s. Such materials are expected to exhibit high glass transition temperatures, excellent thermal stability, and good solubility in organic solvents. scientific.net
Cross-linking Agent: The ketone functionality provides a reactive site for cross-linking polymer chains. scientific.net This could be used to enhance the mechanical properties, thermal resistance, and solvent resistance of existing polymers. For instance, incorporating this molecule into a polymer matrix and subsequently inducing cross-linking via the ketone could lead to the formation of durable thermosets.
Functional Polymer Additives: The polar sulfone group can enhance adhesion and modify the surface properties of materials. Research could explore its use as an additive to improve the performance of coatings, adhesives, and composite materials.
Table 2 outlines potential avenues for integrating the core structure into polymeric materials.
| Material Application | Role of Compound | Key Functional Groups | Potential Polymer Properties |
| Engineering Thermoplastics | Monomer Precursor | Aromatic rings, Sulfone | High thermal stability, mechanical strength |
| Thermosetting Resins | Cross-linking Agent | Ketone | Enhanced rigidity, solvent resistance |
| Polymer Blends/Composites | Functional Additive | Sulfone, Phenyl | Improved adhesion, modified surface energy |
Green Chemistry Principles in the Synthesis and Application of this compound
Applying green chemistry principles to the lifecycle of this compound is crucial for sustainable development. Future research should focus on minimizing environmental impact by redesigning synthetic routes and applications. nih.gov
Key green chemistry opportunities include:
Sustainable Synthetic Routes: Traditional sulfone synthesis often involves the oxidation of sulfides, which can use stoichiometric amounts of potentially hazardous oxidizing agents. nih.govorganic-chemistry.org Future research should target catalytic and environmentally benign methods. This includes developing metal-free hydrosulfonylation methods or utilizing safer oxidants like hydrogen peroxide in combination with recyclable catalysts. organic-chemistry.orgsemanticscholar.orgnih.gov Multicomponent reactions that form β-keto sulfones in a single step from simple precursors would enhance atom economy and reduce waste. rsc.orgacs.org
Aqueous and Alternative Solvents: A significant goal is to replace volatile organic solvents with greener alternatives. Research into performing the synthesis in water or deep eutectic solvents could dramatically reduce the environmental footprint of the process. rsc.orgtandfonline.com
Catalyst-Free Methodologies: Exploring catalyst-free sulfonylation reactions, for example, in water, presents a highly attractive green alternative, minimizing metal contamination and simplifying purification. rsc.org
Table 3 compares potential green synthetic approaches with traditional methods.
| Synthetic Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle |
| C-S Bond Formation | Oxidation of corresponding sulfide (B99878) with peracids | Direct sulfonylation of an alkene/alkyne precursor semanticscholar.org | Atom Economy, Safer Reagents |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water, Deep Eutectic Solvents tandfonline.com | Safer Solvents |
| Catalyst | Stoichiometric reagents, heavy metals | Catalyst-free systems, organocatalysis rsc.org | Catalysis, Less Hazardous Synthesis |
Development of Automated Synthesis and Flow Chemistry Methodologies for this compound
The transition from traditional batch synthesis to automated and continuous flow processes offers significant advantages in terms of efficiency, safety, and scalability. researchgate.netrsc.org
Future research in this area should focus on:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound can offer superior control over reaction parameters such as temperature and mixing, which is particularly important for exothermic reactions. nih.govrsc.org This approach can lead to higher yields, improved purity, and enhanced safety by minimizing the accumulation of hazardous intermediates. zenodo.org
Automated Reaction Optimization: Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to identify optimal synthetic protocols. mit.edu This high-throughput approach can accelerate the discovery of new derivatives and novel reactivity modes. synplechem.com
Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple synthetic steps into a single, continuous process without the need for isolating and purifying intermediates. nih.gov A future goal would be to design a multi-step flow sequence that starts from basic building blocks and yields the final product or its derivatives in a fully integrated system.
The potential benefits of adopting these modern synthetic technologies are summarized in Table 4.
| Parameter | Traditional Batch Synthesis | Flow/Automated Synthesis | Advantage |
| Safety | Potential for thermal runaway, accumulation of reactive species | Excellent heat transfer, small reaction volumes, containment | Enhanced operational safety |
| Efficiency | Long reaction times, manual workup | Reduced reaction times, in-line purification, automation | Increased throughput and productivity |
| Scalability | Often problematic, requires re-optimization | Seamless scaling by running the system for longer | Predictable and reliable scale-up |
| Reproducibility | Subject to human error and variations in mixing/heating | Precise control over all reaction parameters | High consistency and reproducibility |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(Benzenesulfonyl)-5-phenylpentan-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation using benzenesulfonyl chloride derivatives. For example, benzenesulfonyl chlorides (e.g., 4-substituted analogs) are reactive intermediates that can be coupled with ketone precursors under controlled conditions . Optimization involves adjusting catalysts (e.g., AlCl₃ for acylation), solvent polarity (dichloromethane or toluene), and temperature (0–25°C) to maximize yield. Purity is monitored via TLC or HPLC .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the sulfonyl and ketone moieties (e.g., sulfonyl S=O peaks at ~1350 cm⁻¹ in IR; ketone carbonyl at ~1700 cm⁻¹).
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., expected [M+H]⁺ for C₁₈H₁₈O₃S).
- XRD : For crystalline structure validation if single crystals are obtained .
Q. What are the recommended storage and handling protocols for this compound?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group. Use gloveboxes for moisture-sensitive steps. Safety data sheets (SDS) for analogous sulfonyl chlorides recommend PPE (gloves, goggles) due to potential irritancy .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) model electron density around the sulfonyl and ketone groups. Fukui indices identify electrophilic/nucleophilic sites, guiding predictions for regioselective reactions (e.g., attack at the ketone carbonyl vs. sulfonyl oxygen) .
Q. What strategies resolve contradictions in reported spectroscopic data for sulfonyl-containing ketones?
- Methodological Answer : Cross-validate using:
- 2D NMR (HSQC, HMBC) : To assign ambiguous proton-carbon correlations.
- Variable Temperature NMR : To detect dynamic effects (e.g., rotational barriers in sulfonyl groups).
- Comparative Analysis : Benchmark against structurally validated analogs (e.g., 5-phenylpentan-2-one derivatives) .
Q. How does steric hindrance from the benzenesulfonyl group influence catalytic hydrogenation efficiency?
- Methodological Answer : Test hydrogenation catalysts (Pd/C, PtO₂) under varying pressures (1–5 atm H₂) and solvents (EtOH, THF). Monitor reaction progress via GC-MS. Bulky sulfonyl groups may slow H₂ adsorption on catalyst surfaces, requiring longer reaction times or higher pressures .
Q. What in vitro assays evaluate the biological activity of this compound derivatives?
- Methodological Answer : Screen for enzyme inhibition (e.g., kinases, cyclooxygenases) using fluorescence-based assays (e.g., ATPase-Glo™). For cytotoxicity, use MTT assays on cell lines (e.g., HEK293, HeLa). Structure-activity relationships (SAR) are refined by modifying substituents on the phenyl rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
